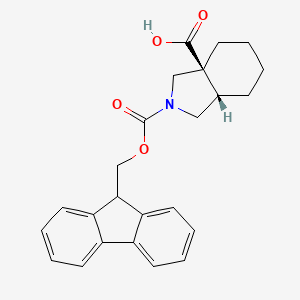

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid is a useful research compound. Its molecular formula is C24H25NO4 and its molecular weight is 391.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Protection and Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , is widely used in the protection of hydroxy-groups during the synthesis of complex organic molecules. This strategy allows for the selective deprotection of Fmoc in the presence of other sensitive functional groups under mild conditions, making it invaluable in the synthesis of peptides and oligonucleotides. Gioeli and Chattopadhyaya (1982) highlighted its application in the synthesis of an octathymidylic acid fragment, demonstrating its utility in nucleic acid chemistry (Gioeli & Chattopadhyaya, 1982).

Structural Studies

Structural studies of related compounds have provided insights into the conformation and reactivity of fluorene derivatives. For instance, 9-oxo-9H-fluorene-1-carboxylic acid was found to adopt a planar conformation with internal hydrogen bonding, a feature that could influence the design of molecules for specific interactions and reactivity patterns. This structural knowledge aids in understanding the chemical behavior of fluorene derivatives in various chemical environments (Coté, Lalancette, & Thompson, 1996).

Synthesis of Isoindoline Derivatives

The molecule shares structural features with isoindoline derivatives, whose synthesis and applications have been explored. For example, Zubkov et al. (2012) described a facile method for synthesizing isoindoline-4-carboxylic acids, highlighting the efficiency and applicability of their method to substrates bearing acidophobic groups. This research underscores the versatility of fluorene and isoindoline frameworks in organic synthesis, offering pathways to a wide range of bioactive compounds and materials (Zubkov et al., 2012).

Development of Analytical Methods

The structural motifs present in fluorene derivatives are also exploited in the development of analytical methods. For example, derivatives of carboxylic acids have been utilized in capillary electrophoresis for the ultrasensitive determination of primary amines, showcasing the role of these compounds in enhancing detection sensitivity and specificity in analytical chemistry (Liu, Hsieh, Wiesler, & Novotny, 1991).

Environmental and Material Sciences

In environmental and material sciences, the reactivity and transformation of fluorene-based compounds have implications for understanding pollutant behavior and designing materials with specific properties. For instance, studies on the degradation of fluorotelomer alcohols to perfluorinated carboxylic acids highlight the environmental persistence and transformation pathways of fluorene-related compounds, providing insights into their life cycle and impact (Ellis et al., 2004).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of 9H-fluorene to the corresponding acid chloride, which is then reacted with the amine to form the desired isoindole derivative. The carboxylic acid group is introduced in the final step through hydrolysis of the ester group.", "Starting Materials": [ "9H-fluorene", "Thionyl chloride", "Diethyl ether", "Triethylamine", "Methanesulfonic acid", "Sodium hydroxide", "Ethyl acetate", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "3-aminopiperidine", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "9H-fluorene is converted to the corresponding acid chloride using thionyl chloride in diethyl ether.", "The acid chloride is then reacted with 3-aminopiperidine in the presence of triethylamine and methanesulfonic acid to form the desired isoindole derivative.", "The isoindole derivative is then treated with sodium hydroxide in ethyl acetate to remove the Boc protecting group.", "The resulting amine is then reacted with ethyl chloroformate in N,N-dimethylformamide and N,N-diisopropylethylamine to form the corresponding carbamate.", "The final step involves hydrolysis of the ester group using sodium bicarbonate and hydrochloric acid to form the carboxylic acid group." ] } | |

CAS-Nummer |

2138507-49-8 |

Molekularformel |

C24H25NO4 |

Molekulargewicht |

391.5 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid |

InChI |

InChI=1S/C24H25NO4/c26-22(27)24-12-6-5-7-16(24)13-25(15-24)23(28)29-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21H,5-7,12-15H2,(H,26,27) |

InChI-Schlüssel |

SQXAMZGYCSFLRF-UHFFFAOYSA-N |

Isomerische SMILES |

C1CC[C@@]2(CN(C[C@@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

SMILES |

C1CCC2(CN(CC2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Kanonische SMILES |

C1CCC2(CN(CC2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(dimethylamino)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2574689.png)

![7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2574695.png)

![2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2574697.png)

![6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2574698.png)

![N-benzyl-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2574699.png)

![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide](/img/structure/B2574702.png)

![N'-[(3-methoxythiolan-3-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2574704.png)

![2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2574707.png)

![3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2574708.png)